molecular formula C12H21NO5 B2750404 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2031258-56-5

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B2750404
CAS No.: 2031258-56-5
M. Wt: 259.302
InChI Key: BEBCEUHYFOZHBR-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the Boc group, which is an acid-labile protecting group.

Mechanism of Action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from unwanted reactions .

Biochemical Pathways

The use of boc-protected amines is a common practice in the synthesis of complex organic molecules, including peptides and pharmaceuticals .

Pharmacokinetics

The boc group is typically removed (deprotected) from the molecule in the final stages of synthesis, often using strong acids . This suggests that the compound’s bioavailability may be influenced by the presence or absence of the Boc group.

Result of Action

The result of the action of this compound is largely dependent on the specific context in which it is used. In general, the Boc group serves to protect amine groups during synthesis, allowing for the creation of complex molecules without unwanted side reactions . The specific molecular and cellular effects would therefore depend on the nature of the final product.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the process of adding the Boc group to amines requires the presence of a base and can be performed under aqueous conditions . The removal of the Boc group, on the other hand, typically requires the use of strong acids . Therefore, both the pH and the solvent used can significantly influence the efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the methoxy group and the specific substitution pattern on the pyrrolidine ring. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

4-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(17-5)6-12(13,4)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBCEUHYFOZHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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